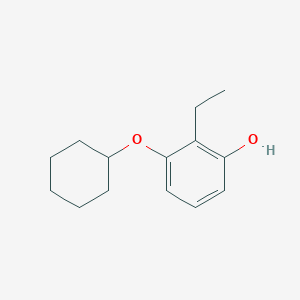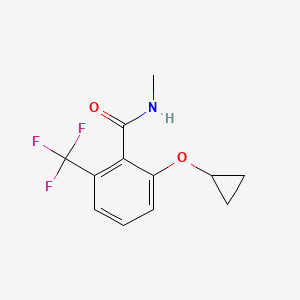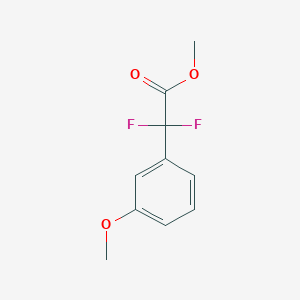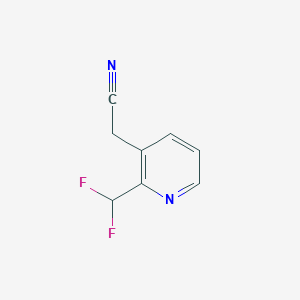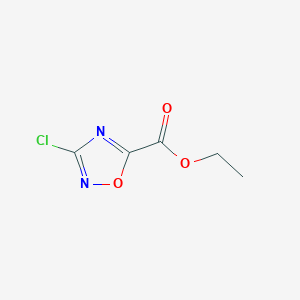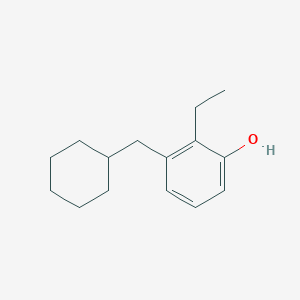
3-(Cyclohexylmethyl)-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-2-ethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 2-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-ethylcyclohexanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-2-ethylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-2-ethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylphenol: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
Cyclohexylmethylphenol: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
3-(Cyclohexylmethyl)phenol: Similar but lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness
3-(Cyclohexylmethyl)-2-ethylphenol is unique due to the presence of both the cyclohexylmethyl and ethyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-2-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-14-13(9-6-10-15(14)16)11-12-7-4-3-5-8-12/h6,9-10,12,16H,2-5,7-8,11H2,1H3 |
Clé InChI |
QNMUXUXTQULTFK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

